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RPHOLINE

CAS No.: 380846-85-5

Cat. No.: B184946

Get Quote

Introduction & Mechanistic Rationale
The morpholine ring—a six-membered heterocycle containing both nitrogen and oxygen—is a

highly privileged scaffold in drug development. It is widely utilized to balance a molecule's

lipophilicity and aqueous solubility, facilitating excellent membrane penetration and

bioavailability[1]. However, when functionalized with a bromine atom (e.g., bromophenyl or

bromomethyl groups), the biological profile of the morpholine compound undergoes a profound

transformation.

As an Application Scientist, it is critical to understand the causality behind this structural

modification:

Halogen Bonding: Bromine is a large, polarizable atom that acts as a potent halogen bond

donor. This allows brominated morpholines to form highly directional, stabilizing interactions
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with electron-rich regions (like backbone carbonyls) within the hydrophobic pockets of target

enzymes[1].

Electrophilic Reactivity: In bromomethyl variants, the reactive bromine acts as an

electrophile, facilitating covalent bonding with nucleophilic sites on biological targets, which

can lead to irreversible enzyme inhibition or targeted cross-linking[1].

Organelle Targeting: The morpholine nitrogen has a pKa of approximately 8.3. At

physiological pH, it remains partially unprotonated, allowing it to cross cell membranes. Once

inside acidic organelles like lysosomes (pH ~4.5), it becomes protonated and trapped,

making it an ideal targeting moiety for intracellular probes[2].

Comparative Biological Performance
Brominated morpholine derivatives consistently demonstrate specialized efficacy compared to

their non-halogenated or chlorinated counterparts across multiple therapeutic and diagnostic

domains.

Kinase Inhibition and Anticancer Activity
Brominated morpholine derivatives, such as 4-[4-(Bromomethyl)phenyl]morpholine, exhibit

significant cytotoxic effects against cancer cell lines, notably the MCF-7 breast cancer line[1].

The primary mechanism involves the inhibition of cyclin-dependent kinases (CDKs)[1]. While

standard morpholine derivatives often suffer from rapid dissociation from the kinase ATP-

binding site, the addition of the bromine substituent enhances binding affinity via halogen

bonding, significantly increasing the inhibitor's residence time[1].

Neuropharmacology: AChE and MAO Inhibition
In the pursuit of neurodegenerative disease therapeutics (e.g., Alzheimer's disease),

morpholine derivatives are deployed as competitive, reversible inhibitors of

Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO)[3]. Studies show that bromine-

substituted morpholine derivatives exhibit potent AChE inhibition[3]. The moderate-to-high

activity of these halogenated compounds arises from their precise size and hydrophobic

interactions within the enzyme's catalytic gorge, outperforming smaller dimethylamino

derivatives in terms of binding stability[3].
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Advanced Bioimaging: Lysosome-Targeted Probes
Beyond therapeutics, brominated morpholines are critical in diagnostic bioimaging. Recently

developed brominated morpholine-modified Si-Rhodamine derivatives are used for near-

infrared (NIR) imaging of nitric oxide (NO) in neurological diseases[2]. The morpholine unit

actively targets the lysosome via protonation, while the brominated fluorophore core provides a

narrow HOMO-LUMO energy gap, enhancing fluorescence[2]. Crucially, these brominated

probes maintain exceptional biological safety, showing cell viability exceeding 80% even at high

concentrations (200 μM) and a hemolysis rate of less than 2.0%[2].

Quantitative Data Comparison
The following table synthesizes the comparative performance of brominated morpholines

against alternative scaffolds.
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Compound Class
Primary Target /
Application

Mechanism of
Action

Relative
Performance /
Advantage

Brominated

Morpholines
Kinases (CDKs, PI3K)

Halogen bonding in

ATP pocket

High affinity;

prolonged target

residence time[1].

Non-Halogenated

Morpholines
Kinases Standard H-bonding

Lower binding affinity;

faster dissociation

rates.

Bromophenyl

Morpholines
AChE / BChE

Reversible

competitive inhibition

Enhanced

hydrophobic

interaction in catalytic

gorge[3].

Dimethylamino

Analogs
AChE / BChE

Reversible

competitive inhibition

Lower potency ( IC50​

≈18.09μM ) compared

to halogenated

analogs[3].

Brominated

Morpholine Si-

Rhodamines

Lysosomal NO

Imaging

Lysosomotropic

protonation

High cell viability

(>80% at 200 μM);

precise lysosome

tracking[2].
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Physicochemical Properties

Biological Targets & Effects

Brominated Morpholine
Derivative

Morpholine Ring
(pKa ~8.3)
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Lysosomal Accumulation
(Protonation in acidic pH)
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 H-bond acceptor

Kinase Inhibition
(CDK Binding)
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Logical relationship between brominated morpholine structures and biological targets.
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1. Compound Prep
(DMSO Stock)

2. Kinase + Substrate
Incubation (ATP)

 Add to microplate 3. Luminescence
Detection (ADP-Glo)

 Stop reaction 4. IC50 Calculation
(Non-linear regression)

 Read signal
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Step-by-step workflow for evaluating in vitro kinase inhibition of morpholine derivatives.
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Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-

validating systems, incorporating necessary controls and statistical quality checks.

Protocol 1: High-Throughput Kinase Inhibition Assay
(ADP-Glo)
Rationale: Measuring kinase activity via ADP production is universal and avoids radioactive

isotopes. The inclusion of a Z′ -factor calculation ensures the assay's dynamic range is

sufficient to distinguish true brominated morpholine hits from background noise.

Reagent Preparation: Dissolve the brominated morpholine derivative in 100% DMSO to

create a 10 mM stock. Perform serial dilutions in assay buffer (50 mM HEPES pH 7.5, 10

mM MgCl2​, 0.01% Brij-35) to maintain a final DMSO concentration ≤1% .

Reaction Assembly: In a 384-well plate, combine 5 μL of the diluted compound, 5 μL of the

target kinase (e.g., CDK2), and 10 μL of ATP/Substrate mix.

Self-Validation Step: Include positive controls (known inhibitor, e.g., Staurosporine) and

negative controls (DMSO vehicle only).

Incubation & Detection: Incubate for 60 minutes at room temperature. Add 20 μL of ADP-

Glo™ Reagent to deplete unconsumed ATP (incubate 40 mins). Add 40 μL of Kinase

Detection Reagent to convert ADP to ATP and generate luminescence (incubate 30 mins).

Data Validation: Read luminescence. Calculate the Z′ -factor using the formula: Z′=1−∣μp​−μn​

∣3(σp​+σn​)​. A Z′≥0.5 validates the assay. Plot dose-response curves to determine the IC50​.

Protocol 2: Live-Cell Lysosomal NO Imaging
Rationale: This protocol validates the dual-functionality of brominated morpholine Si-

Rhodamines: lysosomal targeting and NO detection[2].

Cell Culture & Incubation: Seed HeLa cells in glass-bottom dishes and culture to 70%

confluence. Incubate cells with 10 μM of the brominated morpholine Si-Rhodamine probe for

30 minutes at 37°C.
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Lysosomal Co-localization: Wash cells with PBS and co-incubate with 1 μM LysoTracker

Green (a commercial lysosome marker) for 15 minutes.

Self-Validation Step: Calculate the Pearson's Correlation Coefficient (PCC) between the

red fluorescence of the Si-Rhodamine and the green fluorescence of the LysoTracker. A

PCC > 0.85 confirms successful morpholine-driven lysosomal targeting.

NO Stimulation & Imaging: Treat cells with an NO donor (e.g., NOC-9) for 20 minutes. Image

using confocal laser scanning microscopy (Excitation: 640 nm, Emission: 660-750 nm).

Quantify the fluorescence enhancement relative to untreated controls.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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